molecular formula C12H16FNO B1466468 1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1495599-54-6

1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1466468
CAS RN: 1495599-54-6
M. Wt: 209.26 g/mol
InChI Key: QDDIEKZRDWKFLP-UHFFFAOYSA-N
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Description

The compound “1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol” is a chemical substance with the molecular formula C12H16FNO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol” consists of a cyclopentanol ring with a fluorophenylaminomethyl group attached . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Cyclopentanone Derivatives in Chemical Synthesis

Cyclopentanone is a crucial intermediate in the synthesis of various compounds, highlighting its importance in fine chemical production. It serves as a starting material for synthesizing fragrances like methyl dihydrojasmonate and can also act as a solvent in the electronics industry. Advances in producing cyclopentanone, including N2O oxidation processes and esterification methods, demonstrate its versatility and efficiency in industrial applications (Sinopec Shanghai, 2011).

Jasmonic Acid and Its Derivatives

Jasmonic acid, a plant stress hormone, and its derivatives are examples of lipid-derived cyclopentanone compounds. These substances have garnered attention for their potential therapeutic applications, underscoring the utility of cyclopentanone structures in medicinal chemistry. Research indicates that these compounds could serve as drugs or prodrugs, showcasing the cyclopentanone scaffold's significance in developing new therapeutics (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).

Fluorescent Chemosensors

The development of chemosensors based on cyclopentanone derivatives illustrates their application in detecting various analytes. These chemosensors can identify metal ions, anions, and neutral molecules, showcasing the cyclopentanone framework's adaptability in creating sensitive and selective detection tools (P. Roy, 2021).

Transformation of Biomass-Derived Compounds

The catalytic conversion of furfural and 5-(hydroxymethyl)furfural to cyclopentanones highlights the role of cyclopentanone derivatives in valorizing biomass. These transformations are key to developing sustainable chemical processes, demonstrating cyclopentanone derivatives' potential in green chemistry (S. Dutta, N. Bhat, 2021).

properties

IUPAC Name

1-[(3-fluoroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDIEKZRDWKFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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